dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

Descripción general

Descripción

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is a compound that features an acetyl-protected thiol on one end of a single molecular weight dPEG® linker and an amine-reactive N-hydroxysuccinimide (NHS) ester on the other end . This compound is widely used in various scientific fields due to its unique properties, such as water solubility and reduced immunogenicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dPEG®8-SATA involves the reaction of a dPEG® linker with an acetyl-protected thiol and an NHS ester. The acetyl group is introduced to protect the thiol group during the reaction . The reaction conditions typically involve mild chemical deprotection with hydroxylamine hydrochloride to expose the free thiol .

Industrial Production Methods

Industrial production of dPEG®8-SATA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

dPEG®8-SATA undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The acetyl group is removed by mild chemical deprotection with hydroxylamine hydrochloride, exposing the free thiol.

Common Reagents and Conditions

Hydroxylamine Hydrochloride: Used for deprotection of the acetyl group.

Primary Amines: React with the NHS ester to form amide bonds.

Major Products Formed

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Free Thiol: Exposed after deprotection of the acetyl group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

dPEG(R)8-SATA finds applications across several domains:

Bioconjugation and Protein Modification

- Mechanism : The NHS ester reacts with primary amines on proteins to form stable amide bonds, while the acetyl-protected thiol can be activated for further reactions.

- Benefits : Reduces protein aggregation and enhances the stability of conjugates.

| Application | Outcome |

|---|---|

| Protein labeling | Improved detection sensitivity in assays |

| Antibody-drug conjugates | Enhanced therapeutic efficacy with reduced immunogenicity |

Drug Delivery Systems

- Mechanism : Used to create liposomes and nanoparticles that can encapsulate drugs while targeting specific tissues or cells.

- Benefits : Increases bioavailability and reduces side effects.

| Application | Outcome |

|---|---|

| Immunoliposomes for cancer therapy | Increased targeting efficiency and reduced off-target effects observed in murine models |

Tissue Engineering

- Mechanism : Enhances the mechanical properties of scaffolds through crosslinking with bioactive peptides.

- Benefits : Supports cellular proliferation and tissue regeneration.

| Study | Findings |

|---|---|

| Tissue Engineering of Heart Valves | Enhanced mechanical properties and cellular proliferation observed with GRGDSPC-PEG-DAV-PEG-VEGF scaffolds compared to controls |

Case Study 1: Targeted Photothermal Ablation

In a study involving melanoma treatment, dPEG(R)8-SATA was used to modify gold nanoparticles for targeted photothermal ablation. The results demonstrated significant tumor reduction following near-infrared laser irradiation, attributed to effective cellular uptake facilitated by the dPEG spacer.

Case Study 2: PEGylation in Drug Formulation

A formulation study on PEGylated liposomes highlighted the role of dPEG(R)8-SATA in enhancing the pharmacokinetic profiles of anticancer drugs. The study found that PEGylation improved circulation time and reduced immunogenicity, leading to better therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of dPEG®8-SATA involves the reaction of its NHS ester with primary amines on target molecules, forming stable amide bonds . The acetyl-protected thiol can be deprotected to expose the free thiol, which can then form disulfide or thiol ether bonds with other molecules . This dual functionality allows for precise modification and conjugation of target molecules .

Comparación Con Compuestos Similares

dPEG®8-SATA is unique due to its combination of an acetyl-protected thiol and an NHS ester on a single molecular weight dPEG® linker . Similar compounds include:

dPEG®4-SATA (S-acetyl-dPEG®4-NHS ester): Shorter linker length.

dPEG®12-SATA (S-acetyl-dPEG®12-NHS ester): Longer linker length.

SPDP-dPEG®4-NHS ester: Contains a different functional group.

These similar compounds vary in linker length and functional groups, providing different properties and applications .

Actividad Biológica

dPEG®8-SATA, also known as S-acetyl-dPEG®8-NHS ester, is a specialized compound used in bioconjugation and crosslinking applications due to its unique chemical properties. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

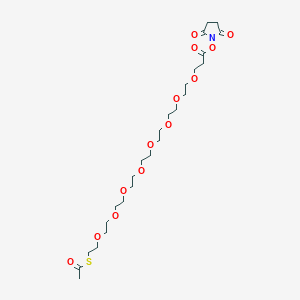

dPEG®8-SATA features a hydrophilic octaethylene glycol (dPEG®8) spacer that enhances its water solubility. The compound consists of an N-hydroxysuccinimidyl (NHS) ester linked to an acetyl-protected thiol group via the dPEG® spacer. This configuration allows for selective thiolation of biomolecules, making it suitable for various biochemical applications.

- Chemical Formula : C₃₄H₇₄N₃O₁₄S

- Molecular Weight : 738.1 g/mol

- Solubility : Water-soluble due to dPEG® spacer

The primary mechanism of action involves the thiolation process, where the NHS ester reacts with available amines on proteins or other biomolecules. Upon removal of the acetyl protecting group using hydroxylamine, the free thiol can engage in further reactions with maleimide or other thiol-reactive groups. This allows for the formation of stable conjugates essential for targeted drug delivery and tissue engineering.

1. Tissue Engineering

Research indicates that dPEG®8-SATA can be utilized in tissue engineering, particularly in enhancing the mechanical properties of scaffolds. For instance, studies have shown that PEG crosslinking significantly improves the tensile strength of decellularized heart valves when combined with bioactive peptides like GRGDSPC and growth factors such as VEGF .

| Study | Findings |

|---|---|

| Tissue Engineering of Heart Valves | Enhanced mechanical properties and cellular proliferation observed with GRGDSPC-PEG-DAV-PEG-VEGF scaffolds compared to controls . |

2. Drug Delivery Systems

dPEG®8-SATA has been explored for its potential in drug delivery systems, particularly in creating immunoliposomes that target cancer cells. The incorporation of dPEG®8-SATA allows for improved stability and targeted delivery of therapeutic agents, enhancing their efficacy against tumors .

| Application | Outcome |

|---|---|

| Immunoliposomes for Cancer Therapy | Increased targeting efficiency and reduced off-target effects observed in murine models . |

Case Study 1: Targeted Photothermal Ablation

In a study involving melanoma treatment, dPEG®8-SATA was used to modify gold nanoparticles for targeted photothermal ablation. The results demonstrated significant tumor reduction following near-infrared laser irradiation, attributed to effective cellular uptake facilitated by the dPEG®8 spacer .

Case Study 2: PEGylation in Drug Formulation

A formulation study on PEGylated liposomes highlighted the role of dPEG®8-SATA in enhancing the pharmacokinetic profiles of anticancer drugs. The study found that PEGylation improved circulation time and reduced immunogenicity, leading to better therapeutic outcomes .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUXUXSZGJYBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.